Massoia lactone

Catalog No.
S1487048
CAS No.
54814-64-1
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Massoia lactone

CAS Number

54814-64-1

Product Name

Massoia lactone

IUPAC Name

2-pentyl-2,3-dihydropyran-6-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3

InChI Key

NEDIAPMWNCQWNW-UHFFFAOYSA-N

SMILES

CCCCCC1CC=CC(=O)O1

Solubility

soluble in alcohol and fat; insoluble in wate

Synonyms

5,6-Dihydro-6-pentyl-2H-pyran-2-one; 5-Hydroxy-2-decenoic Acid δ-Lactone; (±)-Massoia Lactone; (±)-Massoja Decalactone; 2-Decen-5-olide; 6-Pentyl-5,6-dihydropyran-2-one

Canonical SMILES

CCCCCC1CC=CC(=O)O1

Antifungal Properties

Massoia lactone, a natural compound derived from the fungus Aureobasidium melanogenum, has attracted significant research interest due to its potent antifungal properties. Studies have demonstrated its effectiveness against various crop pathogens, including Fusarium graminearum, which causes Fusarium head blight in wheat PubMed: . Massoia lactone disrupts fungal growth by targeting multiple mechanisms, including:

  • Inhibiting hyphal growth and spore germination PubMed:
  • Damaging the cell membrane, leading to leakage of intracellular components PubMed:
  • Reducing ergosterol content, a vital component of the fungal cell wall PubMed:
  • Inducing the production of reactive oxygen species (ROS), which contribute to cell death PubMed:

These findings suggest that Massoia lactone has the potential to be developed as a novel, eco-friendly biofungicide PubMed: .

Antibiofilm Activity

Recent research explores the potential of Massoia lactone as an anti-biofilm agent against Candida tropicalis, a fungal species commonly associated with healthcare-associated infections PMC: . Studies indicate that Massoia lactone can effectively inhibit biofilm formation without affecting fungal growth itself PMC: . This suggests a potential application in preventing or managing infections caused by C. tropicalis, particularly in biofilms that are resistant to conventional treatment methods.

Massoia lactone is a natural compound primarily derived from the bark of the Cryptocaria massoia tree, which is indigenous to Southeast Asia. It is a colorless to pale yellow liquid with a sweet, creamy aroma reminiscent of coconut and vanilla. The chemical structure of massoia lactone is characterized by a lactone group, specifically a ten-carbon chain, with the molecular formula C₁₀H₁₆O₂. This compound is known for its unique flavor profile and has garnered attention in the food and fragrance industries as a natural flavoring agent and fragrance component .

Massoia lactone is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA at specific concentration levels []. However, some research suggests potential genotoxicity (ability to damage DNA) at high doses. Further research is needed to fully understand its safety profile.

Massoia lactone can undergo various chemical transformations, particularly reduction reactions. One notable reaction involves the biotransformation of massoia lactone into δ-decalactone using ene-reductase enzymes. In studies, specific enzymes such as OYE3 have been identified as efficient biocatalysts for this transformation, achieving over 99% conversion rates under optimized conditions . Additionally, massoia lactone can react with other compounds to form esters and other derivatives, broadening its application in synthetic organic chemistry .

Massoia lactone exhibits several biological activities, particularly antifungal properties. Research has demonstrated its effectiveness against Fusarium graminearum, a plant pathogen responsible for significant crop losses. The compound not only inhibits fungal growth but also affects mycotoxin production, making it a potential candidate for agricultural applications . Furthermore, massoia lactone has been noted for its potential anti-inflammatory and antimicrobial properties, although more research is needed to fully understand these effects .

The synthesis of massoia lactone can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the bark of Cryptocaria massoia.
  • Chemical Synthesis: Massoia lactone can also be synthesized from hexanoic acid and acetoacetic ester through a multi-step process involving condensation and cyclization reactions .
  • Biotransformation: Recent advancements have highlighted the use of microbial enzymes for the bioconversion of precursors into massoia lactone, offering a more sustainable approach to production .

Massoia lactone finds applications across multiple sectors:

  • Food Industry: It is utilized as a natural flavoring agent due to its pleasant aroma and taste profile.
  • Fragrance Industry: The compound is incorporated into perfumes and scented products for its creamy scent.
  • Pharmaceuticals: Its antifungal properties suggest potential uses in medicinal formulations aimed at treating fungal infections .

Interaction studies involving massoia lactone have primarily focused on its effects on various fungal species. For instance, studies have shown that massoia lactone can inhibit the growth of Fusarium graminearum by affecting its ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity . Additionally, research indicates that massoia lactone may interact synergistically with other antifungal agents, enhancing their efficacy against resistant strains.

Massoia lactone shares structural similarities with several other compounds that also contain lactone functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
δ-DecalactoneC₁₀H₁₈O₂Known for its fruity aroma; used in food flavoring
γ-ButyrolactoneC₄H₈O₂Solvent properties; used in industrial applications
5-Hydroxy-2-decenoic acid delta-lactoneC₁₀H₁₈O₃Exhibits antimicrobial properties; potential in food preservation

Massoia lactone's uniqueness lies in its specific flavor profile and its dual role as both a flavoring agent and an antifungal compound. Unlike δ-decalactone, which is primarily used for its aroma without significant biological activity, massoia lactone combines sensory appeal with functional benefits in agricultural applications .

Physical Description

clear, pale yellow liquid with a sweet, herbaceous odou

XLogP3

3.1

Density

0.947-0.987 (20°/20°)

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (21.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51154-96-2
54814-64-1

Wikipedia

(R)-Massoia lactone
5-Hydroxy-2-decenoic acid delta-lactone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15

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